

4-Chloro-7-azaindole: A Comprehensive Technical Guide for Researchers

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| Compound Name: | 4-Chloro-7-azaindole | |
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For researchers, scientists, and drug development professionals, **4-Chloro-7-azaindole** (CAS Number: 55052-28-3) has emerged as a pivotal heterocyclic building block. Its unique structural features and reactivity profile have positioned it as a valuable intermediate in the synthesis of a diverse range of bioactive molecules, most notably in the development of kinase inhibitors for therapeutic applications. This in-depth technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4-Chloro-7-azaindole**, supported by experimental protocols and data-driven visualizations to facilitate its effective utilization in research and development.

Core Physical and Chemical Properties

4-Chloro-7-azaindole, also known as 4-Chloro-1H-pyrrolo[2,3-b]pyridine, is a solid, crystalline compound at room temperature, typically appearing as a light yellow to brown powder.[1] Its core structure consists of a pyrrole ring fused to a pyridine ring, with a chlorine atom substituted at the 4-position. This arrangement imparts a unique electronic and steric profile, influencing its reactivity and intermolecular interactions.

Physical Properties

A summary of the key physical properties of **4-Chloro-7-azaindole** is presented in the table below, offering a quick reference for experimental planning.



| Property | Value | Reference(s) |
|-------------------|--|--------------|
| Molecular Formula | C7H5CIN2 | |
| Molecular Weight | 152.58 g/mol | |
| Melting Point | 176-181 °C | |
| Boiling Point | Not available; likely decomposes at high temperatures. | [2] |
| Appearance | Light yellow to brown crystalline powder. | [1] |
| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [3] |
| pKa (Predicted) | 12.98 ± 0.40 | [3] |

Chemical Properties and Reactivity

The chemical behavior of **4-Chloro-7-azaindole** is characterized by the interplay of its aromatic heterocyclic core and the electron-withdrawing nature of the chlorine substituent. This makes it a versatile substrate for various organic transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Its stability and reactivity are key attributes that facilitate its incorporation into more complex molecular architectures.

Synthesis of 4-Chloro-7-azaindole

The most common and efficient synthesis of **4-Chloro-7-azaindole** starts from the readily available 7-azaindole. The process involves an N-oxidation followed by a chlorination step.

Experimental Protocol: Synthesis from 7-Azaindole

This protocol is adapted from established literature procedures.[4][5]

Step 1: N-Oxidation of 7-Azaindole

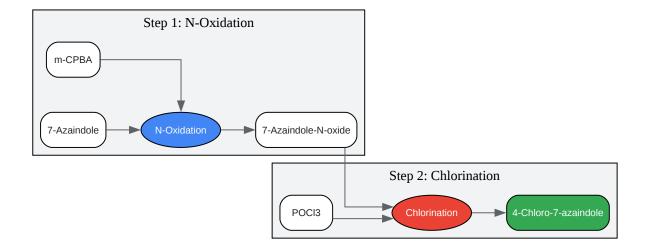


- Dissolve 7-azaindole (1 equivalent) in a suitable organic solvent such as ethyl acetate or dichloromethane.
- Add an oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents), portion-wise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaindole-N-oxide.

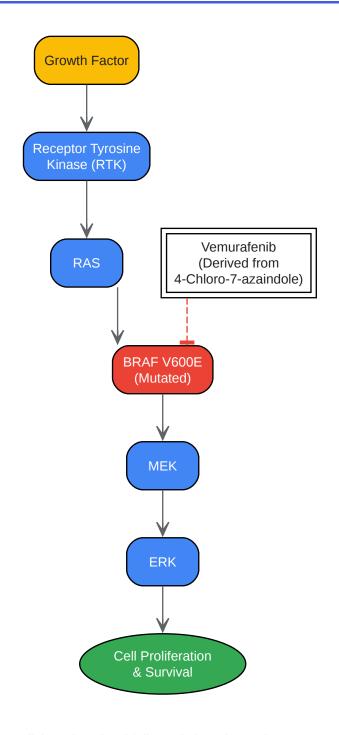
Step 2: Chlorination of 7-Azaindole-N-oxide

- To the crude 7-azaindole-N-oxide, add phosphorus oxychloride (POCl₃) (3-5 equivalents) slowly at 0 °C.
- Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
- Neutralize the acidic solution with a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, until the pH is approximately 8-9.
- The product, **4-Chloro-7-azaindole**, will precipitate as a solid.
- Collect the solid by filtration, wash with cold water, and dry under vacuum.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.









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